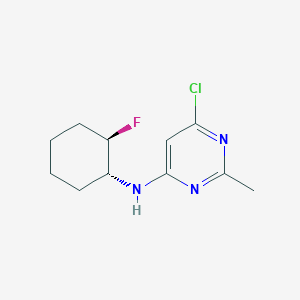
6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro group, a fluorocyclohexyl group, and a methylpyrimidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorocyclohexyl Intermediate: The fluorocyclohexyl group is introduced through a fluorination reaction of cyclohexane using a fluorinating agent such as Selectfluor.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a condensation reaction between a suitable amine and a diketone, followed by cyclization.
Chlorination: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the fluorocyclohexyl intermediate with the chlorinated pyrimidine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-methylpyrimidin-4-amine: Lacks the fluorocyclohexyl group, resulting in different chemical properties and biological activities.
N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.
Uniqueness
6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine is unique due to the presence of both the chloro and fluorocyclohexyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Eigenschaften
Molekularformel |
C11H15ClFN3 |
|---|---|
Molekulargewicht |
243.71 g/mol |
IUPAC-Name |
6-chloro-N-[(1R,2R)-2-fluorocyclohexyl]-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H15ClFN3/c1-7-14-10(12)6-11(15-7)16-9-5-3-2-4-8(9)13/h6,8-9H,2-5H2,1H3,(H,14,15,16)/t8-,9-/m1/s1 |
InChI-Schlüssel |
TXVFTKSTUYIZPP-RKDXNWHRSA-N |
Isomerische SMILES |
CC1=NC(=CC(=N1)Cl)N[C@@H]2CCCC[C@H]2F |
Kanonische SMILES |
CC1=NC(=CC(=N1)Cl)NC2CCCCC2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


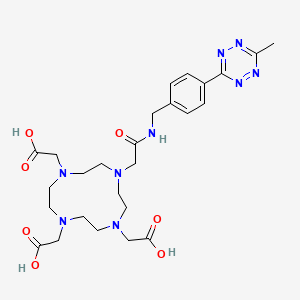
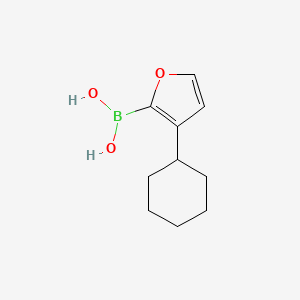
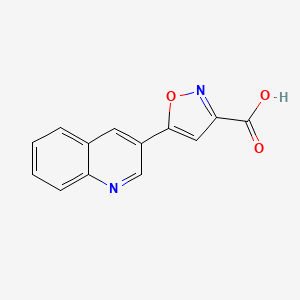
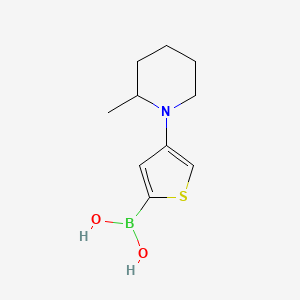

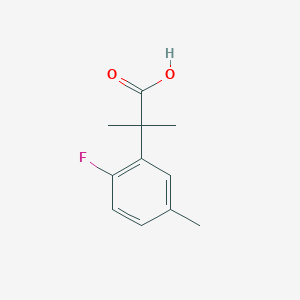

![2',7'-Dibromo-5,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13345839.png)
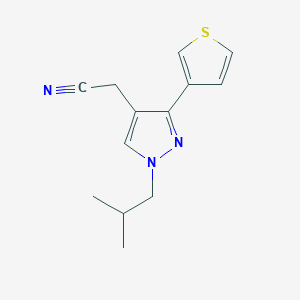

![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)


![1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B13345854.png)
